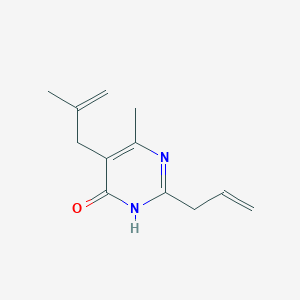![molecular formula C27H24N2O4 B11575756 1-[4-(Pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575756.png)
1-[4-(Pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-c]pyrrole core fused with a pyridine ring and a pentoxyphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-[4-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves a multicomponent reaction process. One efficient method involves the use of chromeno[2,3-c]pyrrole-3,9-diones and hydrazine hydrate in dioxane. . The products can be easily isolated by crystallization without the need for chromatography.
Chemical Reactions Analysis
1-[4-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[4-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antioxidant and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, which are valuable in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 1-[4-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-[4-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other chromeno[2,3-c]pyrrole derivatives, such as:
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: This compound has a similar core structure but differs in the substituents attached to the chromeno[2,3-c]pyrrole ring.
Pyranonigrins: These are naturally occurring compounds with a pyrano[2,3-c]pyrrole skeleton, known for their antioxidant activity.
The uniqueness of 1-[4-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O4/c1-2-3-8-17-32-19-14-12-18(13-15-19)24-23-25(30)20-9-4-5-10-21(20)33-26(23)27(31)29(24)22-11-6-7-16-28-22/h4-7,9-16,24H,2-3,8,17H2,1H3 |
InChI Key |
MVILZYJUSXMWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11575673.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11575686.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide](/img/structure/B11575692.png)
![3-(2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11575703.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine](/img/structure/B11575714.png)
methanone](/img/structure/B11575722.png)
![N-(3-chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11575726.png)
![Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate](/img/structure/B11575728.png)
![7-(4-methylphenyl)-3-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11575729.png)

![Methyl 2-[({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B11575754.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11575762.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11575770.png)
![2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid](/img/structure/B11575776.png)
